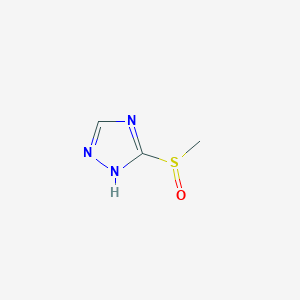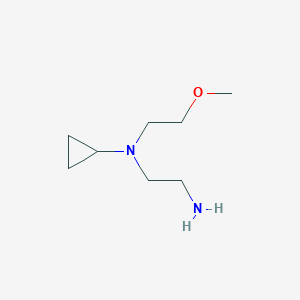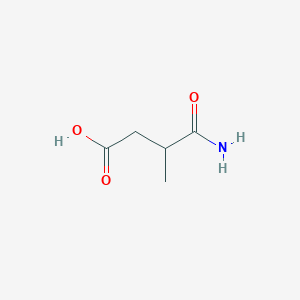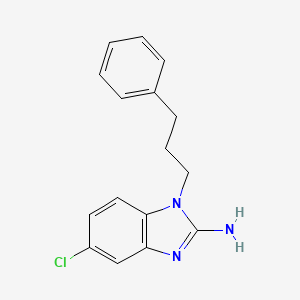
5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine
Overview
Description
“5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine” is a chemical compound with the molecular formula C16H16ClN3. It has a molecular weight of 285.77 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Scientific Research Applications
Synthesis and Characterization
Synthesis and Photostability of NIR Probes : A series of benzo[a]phenoxazinium chlorides with varying terminals was synthesized, including those with 3-chloropropyl groups. These compounds exhibited influence on the acid-base equilibrium and demonstrated high photostability, particularly in model biological membranes, highlighting their potential in biological applications (Raju et al., 2016).
Antimicrobial and Cytotoxic Azetidine-2-one Derivatives : Novel azetidine-2-one derivatives of 1H-benzimidazole were synthesized and assessed. Certain compounds showcased significant antibacterial and cytotoxic activities, suggesting their potential in therapeutic applications (Noolvi et al., 2014).
Triazoloquinazoline Derivatives for A3 Receptor Subtype : Derivatives of the adenosine antagonist CGS15943 were developed to provide selectivity for the human A3 receptor subtype. This work emphasized the potential of these compounds in targeted therapies (Kim, Ji, & Jacobson, 1996).
Biological Applications and Studies
Antimicrobial Triazolo-Thiadiazoles with Benzofuran and Pyrazole Moieties : A novel series of triazolo-thiadiazoles was synthesized and demonstrated promising antimicrobial activities. These findings suggest potential applications in combating microbial infections (Idrees, Kola, & Siddiqui, 2019).
Halogenated Imines as Antimicrobial Agents : Halogenated imine derivatives were synthesized and tested for their antibacterial efficacy. Certain compounds showed broad-spectrum antibacterial activity, indicating their potential in antimicrobial therapies (Halve et al., 2007).
Polymeric Complex with Potential in Material Science : The molecule 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine and its complex with HgCl2 were studied, revealing a one-dimensional zigzag chain structure, suggesting applications in material science or molecular engineering (Li et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-1-(3-phenylpropyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c17-13-8-9-15-14(11-13)19-16(18)20(15)10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRAMJQALFPNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)Cl)N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



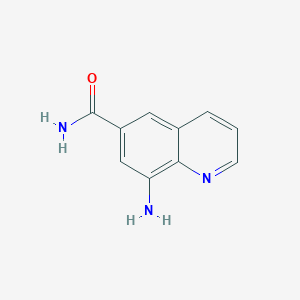

![5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1523840.png)

![3-{[2-(4-Methanesulfonylphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1523843.png)

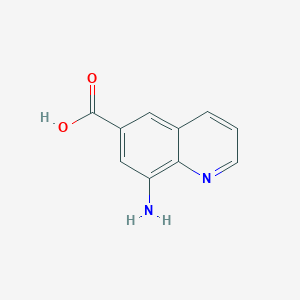
![[3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol](/img/structure/B1523849.png)
